Ténéligliptine D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" . It has been investigated for the treatment of Type 2 Diabetes Mellitus .

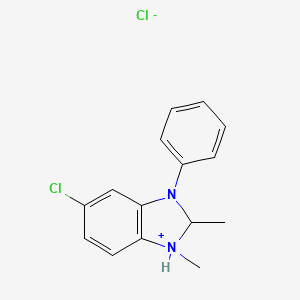

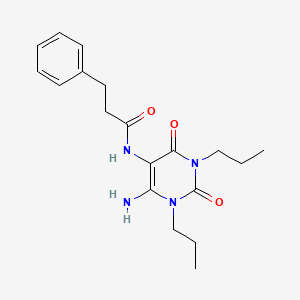

Molecular Structure Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .Chemical Reactions Analysis

Teneligliptin is a dipeptide peptidase-4 (DPP-4) inhibitor that belongs to the third generation, used in the management of type 2 diabetes . It inhibits human DPP-4 enzyme activity .Physical and Chemical Properties Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .Applications De Recherche Scientifique

Traitement du diabète de type 2 (DT2)

La ténéliptine D8 est utilisée dans le traitement du diabète de type 2 (DT2). Elle s'est avérée efficace et sûre pour les patients atteints de DT2, à la fois en monothérapie et en traitement d'appoint .

Gestion du poids

Des études ont montré que le traitement par la ténéliptine est associé à un gain de poids . Cependant, le gain de poids n'était pas significatif par rapport au placebo .

Amélioration des taux de glucose plasmatique à jeun (FPG)

Le traitement d'appoint par la ténéliptine a montré une amélioration significative des taux de FPG mg/dl .

Amélioration des paramètres de l'évaluation du modèle homéostatique (HOMA)

La ténéliptine s'est avérée améliorer le HOMA-β (WMD 7,91 ; IC à 95 % 5,38–10,45) et le HOMA-IR (WMD − 0,27 ; IC à 95 % − 0,46 à − 0,07) .

Amélioration des taux d'hémoglobine glyquée (HbA1c)

L'amélioration de l'HbA1c était plus importante en monothérapie (WMD − 8,88 mmol/mol ; IC à 95 % − 9,59 à − 8,08 mmol/mol) .

Risque d'hypoglycémie

Il n'y avait pas de risque significatif d'hypoglycémie avec la ténéliptine par rapport au placebo. Cependant, le risque était 1,84 fois plus élevé lorsqu'il était combiné à d'autres agents hypoglycémiants .

Sécurité cardiovasculaire

Le risque d'événements cardiovasculaires était comparable, quelle que soit la durée du traitement, par rapport au placebo ou à tout autre comparateur actif .

Orientations futures de la recherche

Bien que la ténéliptine soit une option thérapeutique efficace et sûre pour les patients atteints de DT2, des essais cliniques supplémentaires à grande échelle, de haute qualité, avec un suivi à long terme et des populations ethniques diverses sont nécessaires pour confirmer son efficacité et sa sécurité à long terme <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Mécanisme D'action

Target of Action

Teneligliptin D8 primarily targets the enzyme known as dipeptidyl peptidase-4 (DPP-4) . This enzyme plays a crucial role in the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones are integral to the regulation of blood sugar levels, particularly after meals .

Mode of Action

The interaction of Teneligliptin D8 with its target, DPP-4, results in the inhibition of this enzyme . This inhibition slows down the degradation of incretin hormones, leading to increased and prolonged levels of active GLP-1 and GIP . The elevated levels of these hormones stimulate the pancreatic beta cells to produce insulin, which in turn helps to regulate blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by Teneligliptin D8 is the incretin pathway . By inhibiting DPP-4, Teneligliptin D8 prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion . This results in a reduction of blood glucose levels .

Pharmacokinetics

Teneligliptin D8 exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This contributes to the high bioavailability of Teneligliptin D8, ensuring its effective action in the body .

Result of Action

The molecular and cellular effects of Teneligliptin D8’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, Teneligliptin D8 stimulates the production of insulin . This leads to improved control of blood glucose levels, particularly after meals . Additionally, Teneligliptin D8 has been shown to activate beta-cell function and decrease insulin resistance .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Teneligliptin D8 interacts with the DPP-4 enzyme, which is widely distributed throughout the body . This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Thus, the incretins stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

In the context of cellular effects, Teneligliptin D8 influences cell function by modulating the activity of the DPP-4 enzyme and thereby affecting the levels of incretin hormones . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Teneligliptin D8 exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity . This leads to an increase in the levels of incretin hormones, which in turn stimulate the production of insulin .

Temporal Effects in Laboratory Settings

It has been observed that Teneligliptin D8 treatment is associated with significant improvements in fasting plasma glucose (FPG) levels and homeostasis model assessment (HOMA) parameters .

Dosage Effects in Animal Models

It has been observed that Teneligliptin D8 treatment is associated with weight gain .

Metabolic Pathways

Teneligliptin D8 is involved in the incretin hormone pathway, where it interacts with the DPP-4 enzyme . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a DPP-4 inhibitor, it is likely that it interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely that it is localized to the same compartments or organelles as this enzyme .

Propriétés

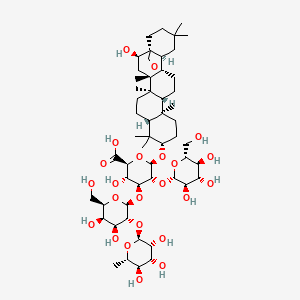

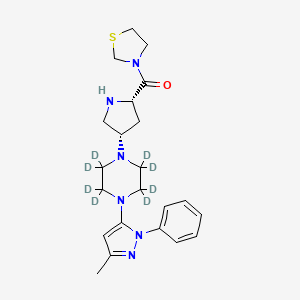

IUPAC Name |

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-POOPOPQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

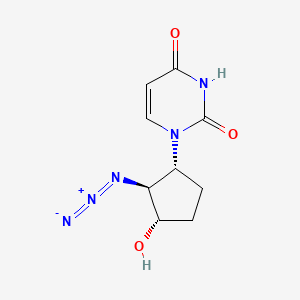

Q1: What is the purpose of using teneligliptin D8 in this research?

A1: Teneligliptin D8 serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.

Q2: How does the method differentiate between teneligliptin and teneligliptin D8?

A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and teneligliptin D8 have different masses due to the presence of deuterium isotopes in teneligliptin D8. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)

![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)